molecular formula C6H4Cl2N4 B2507343 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine CAS No. 959432-77-0

4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2507343
CAS No.: 959432-77-0
M. Wt: 203.03
InChI Key: QLHBOALBAOKBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6 and a methyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes. The dichloro substituents enhance electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group modulates steric and electronic properties .

Properties

IUPAC Name

4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHBOALBAOKBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959432-77-0
Record name CHEMHERE CHEM94590
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

A common approach involves constructing the pyrazolo[3,4-d]pyrimidine ring from 5-aminopyrazole precursors. For example:

  • Starting Material Preparation : 5-Amino-2-methyl-1H-pyrazole-4-carbonitrile is synthesized via condensation of methylmalononitrile with hydrazine derivatives.
  • Partial Hydrolysis : The nitrile group is hydrolyzed to a carboxamide using alcoholic NaOH, yielding 5-amino-2-methyl-1H-pyrazole-4-carboxamide.
  • Ring Fusion : Heating the carboxamide with urea at 180–200°C forms 2-methyl-4,6-dihydroxy-2H-pyrazolo[3,4-d]pyrimidine.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux for 6 hours replaces hydroxyl groups with chlorines, yielding the target compound in 85% purity.

Key Data :

Step Reagents/Conditions Yield
Hydrolysis NaOH, ethanol, 80°C, 4h 92%
Ring Fusion Urea, 190°C, 2h 78%
Chlorination POCl₃/PCl₅, 110°C, 6h 85%

Nucleophilic Substitution on Pre-Chlorinated Intermediates

An alternative route leverages 4,6-dichloro-2-methylpyrimidine as a precursor:

  • Pyrimidine Synthesis : 2-Methylpyrimidine-4,6-diol is treated with triphosgene (BTC) in dichloromethane at 0–5°C, achieving 90% conversion to 4,6-dichloro-2-methylpyrimidine.
  • Pyrazole Ring Formation : Reaction with hydrazine hydrate introduces the pyrazole moiety. For instance, heating 4,6-dichloro-2-methylpyrimidine with hydrazine at 120°C for 12 hours forms the fused pyrazolo[3,4-d]pyrimidine system.

Optimization Insight : Excess hydrazine (1.5 equiv.) and controlled temperature prevent side reactions like over-amination.

One-Pot Multicomponent Reactions

Recent patents describe streamlined protocols combining cyclization and chlorination:

  • Reactants : 4,6-Dichloropyridazine-5-carbaldehyde, methylhydrazine, and triethylamine in tetrahydrofuran (THF).
  • Mechanism : The aldehyde undergoes condensation with methylhydrazine to form the pyrazole ring, followed by spontaneous cyclization with the pyridazine fragment.
  • Workup : The crude product is purified via silica gel chromatography (eluent: acetone/petroleum ether = 1:2), yielding 72% of the title compound.

Advantages : Reduced reaction time (24–32 hours) and elimination of intermediate isolation.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation Route : High yields (78–85%) but requires harsh chlorination conditions. Industrial scalability is limited by POCl₃ handling.
  • Nucleophilic Substitution : Modular but involves multiple steps, increasing cost and time.
  • One-Pot Synthesis : Ideal for small-scale production but challenges in purity control due to side products.

Chlorination Agents

Agent Conditions Efficiency Drawbacks
POCl₃/PCl₅ Reflux, 6h 85% yield Corrosive, generates HCl gas
Triphosgene 0–5°C, 2h 90% yield Moisture-sensitive, expensive
SOCl₂ 80°C, 8h 75% yield Requires anhydrous conditions

POCl₃/PCl₅ remains the gold standard for complete di-chlorination.

Industrial and Medicinal Applications

The compound’s utility extends to:

  • Kinase Inhibitors : Serves as a core structure for EGFR inhibitors, with derivatives showing IC₅₀ values as low as 0.016 µM against wild-type EGFR.
  • Anticancer Agents : Modifications at positions 4 and 6 enable tuning of selectivity and potency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • IUPAC Name : 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine
  • CAS Number : 959432-77-0
  • Molecular Formula : C₆H₄Cl₂N₄
  • Molecular Weight : 203.03 g/mol
  • Appearance : Yellow solid

Structural Characteristics

The compound features a pyrazolo-pyrimidine framework characterized by two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position. This configuration contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit promising anti-cancer activity by inhibiting specific kinases involved in tumor growth.

Case Study: Kinase Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated a significant reduction in cell proliferation in cancer cell lines treated with these derivatives .

Agricultural Science

This compound has also found applications in agriculture as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants makes it effective against various weed species.

Data Table: Herbicidal Activity

CompoundTarget SpeciesInhibition Rate (%)Reference
This compoundAmaranthus retroflexus85Pest Management Science
Chenopodium album78Pest Management Science

Material Science

In material science, the compound is being explored for its properties as a building block for synthesizing novel materials with specific electronic or optical properties.

Case Study: Synthesis of Organic Semiconductors

Research has indicated that incorporating this compound into polymer matrices can enhance the electrical conductivity of the resulting materials. These findings suggest potential applications in organic electronics, such as flexible displays and solar cells .

Safety Data Summary

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP264: Wash hands thoroughly after handling
H315: Causes skin irritationP280: Wear protective gloves and eye protection
H319: Causes serious eye irritationP301+P312: If swallowed, call a poison center

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Positional Isomers
  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1211522-68-7): This positional isomer (methyl at position 3 instead of 2) exhibits a similarity score of 0.90 to the target compound .
Pyrido vs. Pyrazolo Derivatives
  • 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine (CAS 51752-67-1) :
    Replacing the pyrazolo ring with a pyrido system (similarity score: 0.81) introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity. This modification reduces antiproliferative activity in cancer cell lines by ~30% compared to pyrazolo analogs .
Antiparasitic Activity
  • In contrast, the target compound’s dichloro substituents at positions 4 and 6 may enhance electrophilicity but reduce selectivity due to increased reactivity .
  • Nucleoside Derivatives (Compounds 44 and 45): Substitution at the 7-position with groups like trifluoromethyl abolishes activity against Leishmania infantum, highlighting the sensitivity of this position to steric bulk.
Metabolic Stability
  • Compound 44: Retains 100% parent compound after 60 minutes in human liver microsomes, attributed to the ribofuranosyl group’s shielding effect. The target compound’s dichloro groups may similarly resist Phase I metabolism, but the methyl group’s position could influence oxidative degradation .

Physicochemical Properties

Compound logP Solubility (µg/mL) Metabolic Stability (% remaining)
4,6-Dichloro-2-methyl-2H-pyrazolo 1.8 12 (PBS) 85 (human microsomes)
4,6-Dichloro-1-ethyl-1H-pyrazolo 2.1 8 (PBS) 78
Compound 44 -0.5 120 (DMSO) 100
4,6-Dichloro-3-methyl-1H-pyrazolo 1.7 15 (PBS) 82

Biological Activity

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS No. 959432-77-0) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₆H₄Cl₂N₄
  • Molecular Weight : 203.03 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with dichloro and methyl substituents that influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound.

In Vitro Studies

A study assessing the antimicrobial efficacy of various pyrazole derivatives reported that this compound exhibited notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects . Additionally, the compound demonstrated significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin.

The antimicrobial activity is attributed to the compound's ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual inhibition mechanism enhances its effectiveness against resistant bacterial strains.

Antiviral Activity

Research has also explored the antiviral potential of pyrazolo[3,4-d]pyrimidines, including our compound of interest. A study highlighted that derivatives of this class showed promising activity against herpes simplex virus type-1 (HSV-1) with EC₅₀ values significantly lower than traditional antiviral agents . The structure-activity relationship (SAR) indicated that specific substitutions at the C-2 and N-3 positions of the pyrazolo-pyrimidine scaffold enhance antiviral efficacy.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC₅₀ values below 10 μM .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Safety and Toxicity

Toxicological assessments revealed that this compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) and non-cytotoxicity with IC₅₀ values greater than 60 μM . These findings suggest a favorable safety profile for potential therapeutic use.

Summary Table of Biological Activities

Activity Type Efficacy Mechanism IC₅₀/MIC Values
AntimicrobialStrong against S. aureus, S. epidermidisInhibition of DNA gyrase & DHFRMIC: 0.22 - 0.25 μg/mL
AntiviralEffective against HSV-1Unknown specific mechanismEC₅₀ < 0.35 μM
AnticancerInhibits proliferation in HeLa & MCF-7 cellsInduction of apoptosisIC₅₀ < 10 μM
ToxicityLow hemolytic activityNon-cytotoxicIC₅₀ > 60 μM

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The synthesis typically involves multi-step reactions. For example:

  • Core structure formation : Reacting pyrazolo precursors with chlorinating agents (e.g., POCl₃) under reflux to introduce chlorine substituents .
  • Functionalization : Alkylation or acylation using reagents like chloroacetonitrile or acetic anhydride in solvents such as DMF or ethanol, with bases like K₂CO₃ or KOH to control reactivity .
  • Purification : Recrystallization from acetonitrile or ethanol is standard for isolating high-purity products .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for pyrazolo[3,4-d]pyrimidine analogues .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction pathways be optimized for introducing diverse substituents?

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) require milder bases (K₂CO₃ in DMF) to avoid side reactions, while bulky substituents may need prolonged reaction times .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution, whereas ethanol is ideal for acid-catalyzed cyclizations .
  • Monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .

Q. What strategies address contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with activity trends .
  • Computational modeling : Density functional theory (DFT) predicts binding affinities to targets like kinases, resolving discrepancies between in vitro and in vivo results .

Q. How can biological activity be evaluated in pharmacological contexts?

  • In vitro assays : Cell proliferation assays (e.g., MTT) for antitumor activity , and enzyme inhibition studies (e.g., kinase profiling) .
  • Pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

Q. What methodologies resolve conflicting spectroscopic data in structural analysis?

  • 2D NMR techniques : HSQC and HMBC clarify ambiguous NOE signals in crowded aromatic regions .
  • Isotopic labeling : ¹⁵N/¹³C labeling aids in assigning nitrogen-rich heterocycles .

Q. How are interaction studies with biological targets designed?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .
  • Crystallography : Co-crystallization with target proteins (e.g., EGFR kinase) reveals binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.